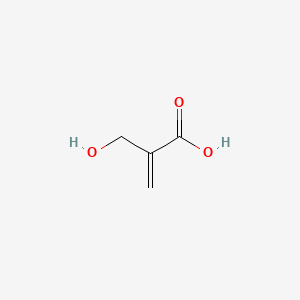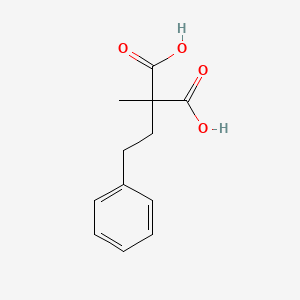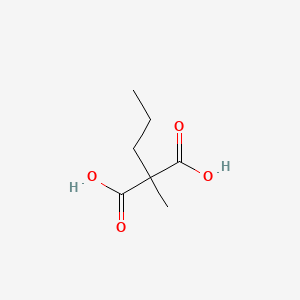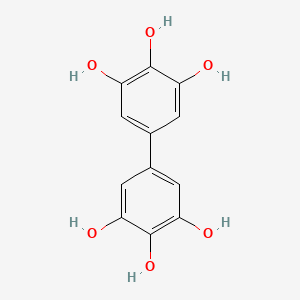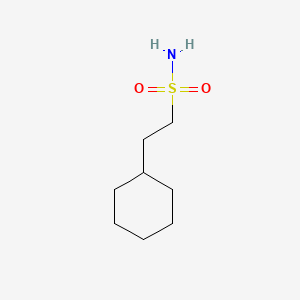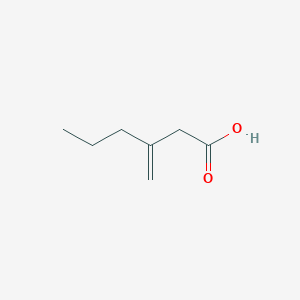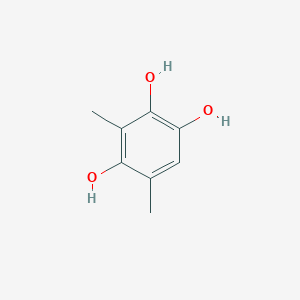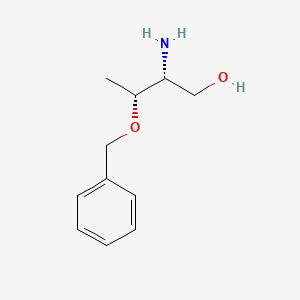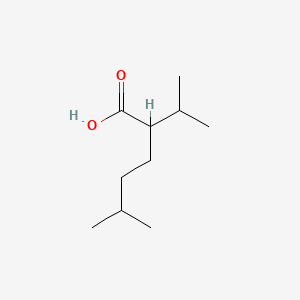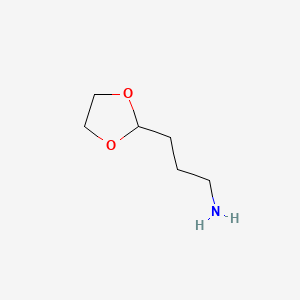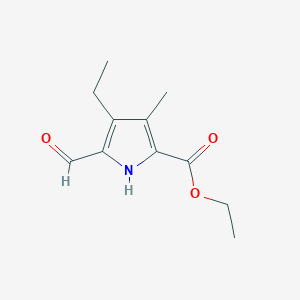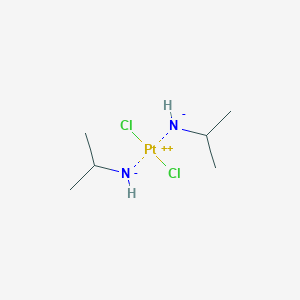
cis-Dichlorobis(isopropylamine) platinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Dichlorobis(isopropylamine) platinum(II): is a platinum-based coordination complex with the chemical formula C₆H₁₈Cl₂N₂Pt . This compound is known for its square planar geometry and is used in various chemical and biological applications. It is a derivative of platinum(II) and is characterized by the presence of two chloride ions and two isopropylamine ligands.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(isopropylamine) platinum(II) typically involves the reaction of cis-dichlorobis(dimethylsulphide)platinum(II) with isopropylamine in an appropriate solvent such as methanol or dichloromethane . The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: cis-Dichlorobis(isopropylamine) platinum(II) can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: This compound can be reduced to form various platinum-containing species.
Substitution: The chloride ligands in cis-Dichlorobis(isopropylamine) platinum(II) can be substituted by other ligands such as dimethyl sulfoxide or benzonitrile
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as ascorbic acid and cysteine are commonly used.
Substitution: Ligand exchange reactions often use solvents like methanol, dichloromethane, or water.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Reduced platinum species.
Substitution: New platinum complexes with different ligands.
科学的研究の応用
cis-Dichlorobis(isopropylamine) platinum(II) has several applications in scientific research:
作用機序
The mechanism of action of cis-Dichlorobis(isopropylamine) platinum(II) involves its interaction with cellular components. It is hypothesized that the compound exerts its effects by binding to DNA and proteins, leading to the formation of cross-links that inhibit DNA replication and transcription . This mechanism is similar to that of other platinum-based anticancer drugs, which induce apoptosis in cancer cells.
類似化合物との比較
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
- cis-Dichlorobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(benzonitrile)platinum(II)
Comparison:
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar in structure but with dimethyl sulfoxide ligands instead of isopropylamine. Used as a catalyst in different reactions .
- cis-Dichlorobis(triphenylphosphine)platinum(II): Contains triphenylphosphine ligands, making it bulkier and used in different catalytic applications .
- cis-Dichlorobis(benzonitrile)platinum(II): Contains benzonitrile ligands and is used in various organic synthesis reactions .
cis-Dichlorobis(isopropylamine) platinum(II) is unique due to its specific ligand environment, which influences its reactivity and applications in both biological and chemical contexts.
特性
CAS番号 |
44983-28-0 |
|---|---|
分子式 |
C6H16Cl2N2Pt |
分子量 |
382.2 g/mol |
IUPAC名 |
dichloroplatinum(2+);propan-2-ylazanide |
InChI |
InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
WEUFUOKHTVFLIO-UHFFFAOYSA-L |
SMILES |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
正規SMILES |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
| 41637-05-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)
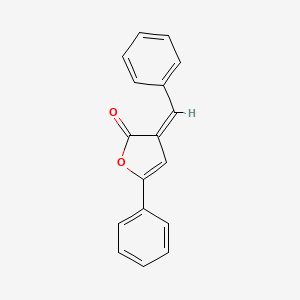
![4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B3052687.png)
